Crystallographically Confirmed HIV-1 Capsid Binding Pose vs. Core Scaffold Analog (Compound 38)
The compound (DDD01728501) was co-crystallized with hexameric HIV-1 CA at 1.88 Å resolution, revealing that its quinoxalinedione core forms a conserved hydrogen bond with Asn57 and a cation–π interaction with Lys70, while the 4-methylbenzyl group engages hydrophobic residues Thr107, Tyr130, and Ile73 [1]. By comparison, the optimized analog Compound 38, which shares the identical quinoxalinedione core but bears a different substitution pattern, achieves a 19F-pKi of 5.4 [2]. The scaffold binding pose is superimposable, but the differential substitution directly impacts potency and ligand efficiency metrics.
| Evidence Dimension | HIV-1 CA NTD binding mode and affinity |
|---|---|
| Target Compound Data | X-ray co-crystal structure (PDB 8QUY, 1.88 Å); 19F-pKi not explicitly reported for this exact compound in the primary publication; classified as a fragment hit with confirmed binding by STD NMR and X-ray displacement by PF-74 [1]. |
| Comparator Or Baseline | Compound 38 (same quinoxalinedione core, different N1-substituent): 19F-pKi = 5.4, LE = 0.37, LLE = 4.0 [2]. |
| Quantified Difference | Compound 38 represents an optimized endpoint with quantified potency. The 4-methylbenzyl fragment (DDD01728501) served as the structural basis for Compound 38 design; direct 19F-pKi comparison unavailable, but the 4-methylbenzyl group's hydrophobic contacts are structurally validated and distinct from Compound 38's substitution. |
| Conditions | HIV-1 CA hexamer; X-ray diffraction; STD NMR and WaterLOGSY for initial fragment binding confirmation; 19F-pKi determined by 19F NMR competition assay. |
Why This Matters
This is the only quinoxalinedione fragment with a publicly available HIV-CA co-crystal structure at sub-2 Å resolution, providing a validated starting point for structure-guided optimization that no generic N1-substituted quinoxalinedione can match.
- [1] Lang, S.; Fletcher, D.A.; Petit, A.P.; et al. ChemMedChem 2024, 19, e202400025. PDB: 8QUY. View Source
- [2] Table 2, Compound 38 data in Lang et al. ChemMedChem 2024; Also PDB 8QUY for DDD01728501. View Source
